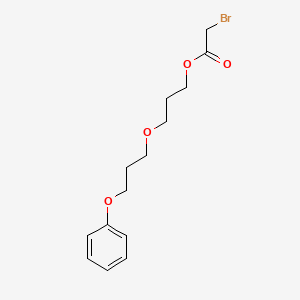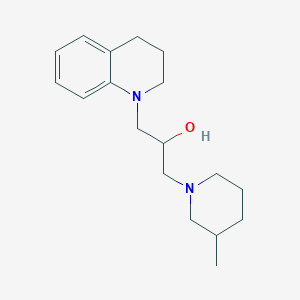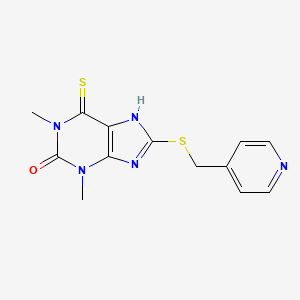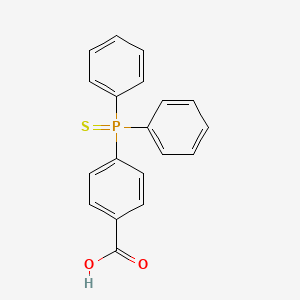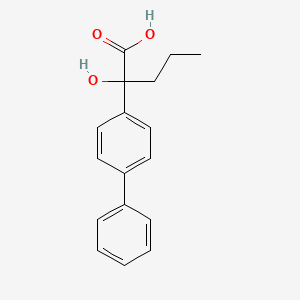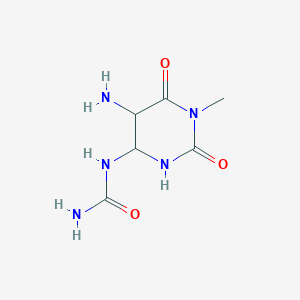![molecular formula C13H10O3 B14734521 7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl- CAS No. 5762-96-9](/img/structure/B14734521.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furobenzopyran ring system with methyl groups at the 3 and 9 positions, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- involves its interaction with various molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular function. The specific pathways involved can vary depending on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Ammidin
- Imperatorin
- Marmelosin
- Pentosalen
- 8-Isopentenyloxypsoralene
Uniqueness
7H-Furo3,2-gbenzopyran-7-one, 3,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or interact with different molecular targets.
Properties
CAS No. |
5762-96-9 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H10O3/c1-7-6-15-13-8(2)12-9(5-10(7)13)3-4-11(14)16-12/h3-6H,1-2H3 |
InChI Key |
RGHZPKMHRQIHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C3C=CC(=O)OC3=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
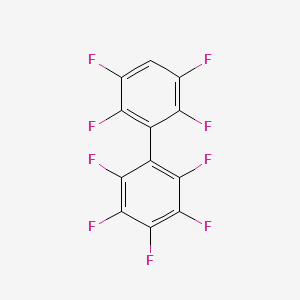
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
